molecular formula C23H34BNO7 B15339918 tert-Butyl 3-((3-(methoxycarbonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)azetidine-1-carboxylate

tert-Butyl 3-((3-(methoxycarbonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)azetidine-1-carboxylate

Cat. No.: B15339918
M. Wt: 447.3 g/mol
InChI Key: BFFDOMKYMNRHGX-UHFFFAOYSA-N
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Description

tert-Butyl 3-((3-(methoxycarbonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)azetidine-1-carboxylate is a complex organic molecule that incorporates functional groups such as azetidine, boronate ester, and methoxycarbonyl. It's commonly used as an intermediate in organic synthesis, particularly in the creation of other biologically active compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 3-((3-(methoxycarbonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)azetidine-1-carboxylate typically starts with the preparation of key intermediates, followed by their coupling under controlled conditions. One route may involve the esterification of azetidine-1-carboxylate followed by the addition of the boronate ester.

Industrial Production Methods

Industrial production often relies on catalytic processes to increase yield and efficiency. For instance, transition metal catalysts such as palladium may be employed to facilitate the coupling reactions. These methods aim to achieve high purity and yield, utilizing continuous flow techniques to optimize the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound may undergo oxidation, particularly at the boronate ester site, leading to the formation of boronic acids.

  • Reduction: : Reduction reactions can occur at the methoxycarbonyl group, potentially converting it into an alcohol.

  • Substitution: : The azetidine ring and phenoxy groups are prone to nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Utilizes oxidizing agents such as hydrogen peroxide or potassium permanganate.

  • Reduction: : Involves reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: : Conditions might include strong nucleophiles and bases such as sodium hydride.

Major Products

The major products of these reactions vary but often include functionalized azetidines, boronic acids, and alcohol derivatives, depending on the reaction pathway chosen.

Scientific Research Applications

Chemistry

The compound serves as a building block in the synthesis of more complex molecules, often used in the development of pharmaceuticals and agrochemicals.

Biology

In biological studies, it is utilized to create molecules that can probe biological pathways, particularly those involving enzyme interactions.

Medicine

The structure allows it to be modified into potential drug candidates for various diseases, given its potential biological activity.

Industry

It finds applications in materials science, particularly in creating novel polymers and advanced materials due to its unique functional groups.

Mechanism of Action

The compound's effects are largely dictated by its functional groups. The boronate ester can interact with enzymes that recognize boronic acids, potentially inhibiting enzyme function. The methoxycarbonyl and azetidine functionalities allow it to participate in various biochemical pathways, modulating activity based on the compound it is incorporated into.

Comparison with Similar Compounds

Similar compounds include other azetidine derivatives and boronate esters. For example:

  • Azetidine-2-carboxylic acid

  • Boronic acid pinacol ester

What makes tert-Butyl 3-((3-(methoxycarbonyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)methyl)azetidine-1-carboxylate unique is its combination of these two functional groups in a single molecule, offering versatile reactivity and potential for diverse applications.

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Properties

Molecular Formula

C23H34BNO7

Molecular Weight

447.3 g/mol

IUPAC Name

tert-butyl 3-[[3-methoxycarbonyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]methyl]azetidine-1-carboxylate

InChI

InChI=1S/C23H34BNO7/c1-21(2,3)30-20(27)25-12-15(13-25)14-29-18-10-16(19(26)28-8)9-17(11-18)24-31-22(4,5)23(6,7)32-24/h9-11,15H,12-14H2,1-8H3

InChI Key

BFFDOMKYMNRHGX-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)OCC3CN(C3)C(=O)OC(C)(C)C)C(=O)OC

Origin of Product

United States

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